molecular formula C18H21N B14338784 4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine CAS No. 106291-48-9

4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine

Cat. No.: B14338784
CAS No.: 106291-48-9
M. Wt: 251.4 g/mol
InChI Key: WVSJAGMOSWHORK-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a butenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction between a biphenyl derivative and an appropriate amine precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is carried out in a solvent such as ethanol or water under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Corresponding oxidized biphenyl derivatives

    Reduction: Reduced amine derivatives

    Substitution: Brominated biphenyl derivatives

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is unique due to its combination of a biphenyl group with a butenylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

106291-48-9

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

N,N-dimethyl-4-(4-phenylphenyl)but-3-en-1-amine

InChI

InChI=1S/C18H21N/c1-19(2)15-7-6-8-16-11-13-18(14-12-16)17-9-4-3-5-10-17/h3-6,8-14H,7,15H2,1-2H3

InChI Key

WVSJAGMOSWHORK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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